![molecular formula C15H16ClF3N4O2S B2564284 3-氯-2-甲基-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯磺酰胺 CAS No. 2034382-02-8](/img/structure/B2564284.png)
3-氯-2-甲基-N-((7-(三氟甲基)-5,6,7,8-四氢-[1,2,4]三唑并[4,3-a]吡啶-3-基)甲基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H16ClF3N4O2S and its molecular weight is 408.82. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗真菌应用
三唑衍生物,如所讨论的化合物,因其抗真菌特性而被广泛研究。 它们是氟康唑和伏立康唑等药物的关键成分,用于治疗真菌感染 。三唑环抑制麦角固醇合成的能力,麦角固醇是真菌细胞膜的重要组成部分,使其成为一种有效的抗真菌剂。
抗癌潜力
研究表明三唑化合物可能具有抗癌活性。它们可以作用于癌症细胞增殖和存活的各种途径。 三唑衍生物发挥抗癌作用的具体机制仍在研究中,但可能包括抑制细胞色素P450等酶或调节信号通路 .
抗菌特性
三唑核心结构已知具有抗菌特性。它可以有效地对抗革兰氏阳性和革兰氏阴性细菌,特别是多重耐药菌株。 开发包含三唑部分的新抗菌剂是一个活跃的研究领域,旨在对抗日益严重的抗生素耐药性问题 .
抗病毒活性
三唑衍生物已显示出作为抗病毒剂的希望。它们可以通过靶向病毒酶或蛋白质来干扰病毒复制。 三唑环的多功能性允许合成能够潜在地治疗各种病毒感染的化合物 .
抗炎和止痛作用
该化合物的三唑成分可能有助于抗炎和止痛作用。这些特性使其成为治疗以炎症和疼痛为特征的疾病的候选药物。 三唑衍生物可以调节炎症通路并减少促炎细胞因子的产生 .
抗抑郁和抗焦虑用途
一些三唑衍生物存在于抗抑郁和抗焦虑药物中。三唑环可以影响大脑中的神经递质系统,这可能有助于缓解抑郁和焦虑的症状。 曲唑酮和奈法唑酮等药物含有三唑部分,用于治疗情绪障碍 .
作用机制
Target of Action
The trifluoromethyl group is often used as a bioisostere to adjust the steric and electronic properties of a lead compound .
Mode of Action
The triazole ring and the trifluoromethyl group in the compound could potentially interact with various biological targets through hydrogen bonding and other non-covalent interactions .
Biochemical Pathways
Derivatives of triazolo[4,3-a]pyridine have shown diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially influence its metabolic stability .
Result of Action
Compounds with similar structures have shown a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
生化分析
Biochemical Properties
3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide plays a crucial role in biochemical reactions due to its ability to bind with a variety of enzymes and proteins. The triazole ring in the compound allows it to interact with enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions often result in enzyme inhibition, which can modulate various biochemical pathways. The compound’s sulfonamide group also contributes to its binding affinity with proteins, enhancing its biochemical activity.
Cellular Effects
The effects of 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide on cellular processes are profound. It influences cell signaling pathways by inhibiting key enzymes, leading to alterations in gene expression and cellular metabolism. For instance, the inhibition of cholinesterase can affect neurotransmitter levels, impacting neuronal signaling. Additionally, the compound’s interaction with carbonic anhydrase can influence pH regulation within cells, affecting various metabolic processes .
Molecular Mechanism
At the molecular level, 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide exerts its effects through specific binding interactions with biomolecules. The triazole ring forms hydrogen bonds with enzyme active sites, leading to enzyme inhibition. This inhibition can result in decreased activity of enzymes such as carbonic anhydrase and cholinesterase, altering biochemical pathways. The compound also affects gene expression by modulating transcription factors and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term efficacy. In vitro studies have shown that prolonged exposure to the compound can lead to sustained enzyme inhibition and alterations in cellular function. In vivo studies indicate that the compound’s effects can persist for extended periods, depending on its stability and degradation rate .
Dosage Effects in Animal Models
The effects of 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes. At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux by altering the levels of key metabolites. For example, its interaction with carbonic anhydrase can impact bicarbonate levels, affecting cellular pH and metabolic processes .
Transport and Distribution
Within cells and tissues, 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is transported and distributed through interactions with transporters and binding proteins. The compound’s sulfonamide group enhances its binding affinity with plasma proteins, facilitating its distribution in the bloodstream. Additionally, the compound can accumulate in specific tissues, depending on the presence of transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3-chloro-2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide is influenced by targeting signals and post-translational modifications. The compound can localize to specific compartments such as the mitochondria or nucleus, where it exerts its biochemical effects. For instance, its interaction with carbonic anhydrase in the mitochondria can affect cellular respiration and energy production .
属性
IUPAC Name |
3-chloro-2-methyl-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClF3N4O2S/c1-9-11(16)3-2-4-12(9)26(24,25)20-8-14-22-21-13-7-10(15(17,18)19)5-6-23(13)14/h2-4,10,20H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGDRKWHLBWKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[8-(4-chlorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2564202.png)
![N-(2-{3-[(carbamoylmethyl)sulfanyl]-1H-indol-1-yl}ethyl)-2-methylbenzamide](/img/structure/B2564203.png)
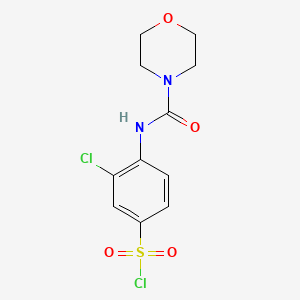
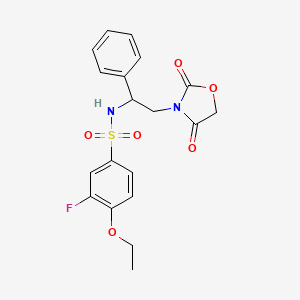
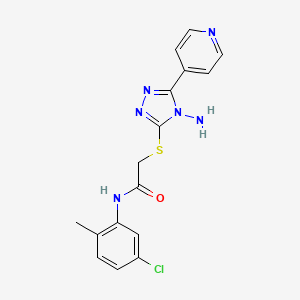
![3-{[(4-Methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B2564207.png)
![ethyl 5-methoxy-3-[(morpholine-4-carbothioyl)amino]-1H-indole-2-carboxylate](/img/structure/B2564209.png)
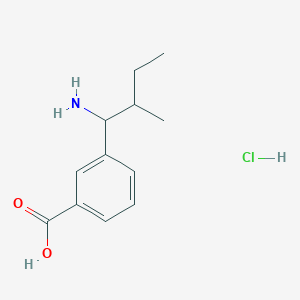
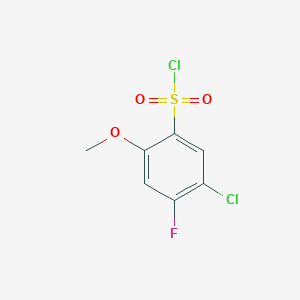
![(E)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2564219.png)
![6-[(2-Methylpropyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B2564220.png)
![{[4-(5-Chloro-1,3-benzoxazol-2-yl)-2-morpholinyl]methyl}amine dihydrochloride](/img/structure/B2564221.png)
![3-(3-Chlorophenyl)-8-((4-ethylphenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2564222.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2564223.png)
